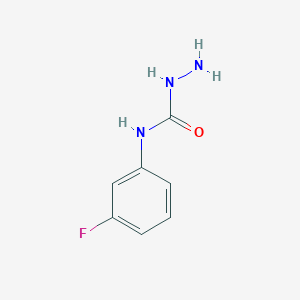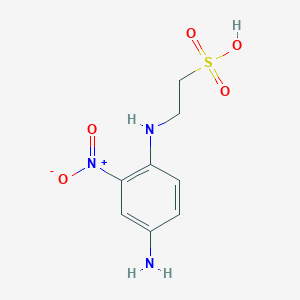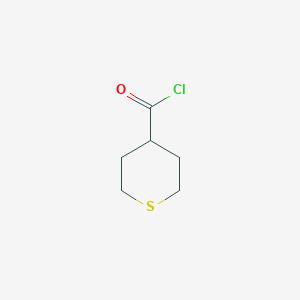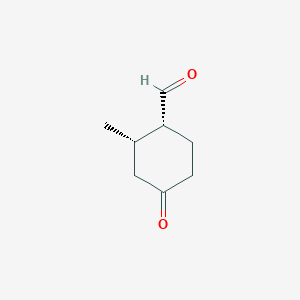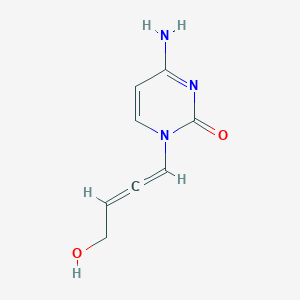
Cytallene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytallene is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its unique biochemical and physiological effects, which make it a useful tool for investigating various biological processes. In
Wissenschaftliche Forschungsanwendungen
Cytallene has a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound is commonly used as a tool to study the structure and function of proteins and enzymes. It can also be used to investigate the mechanisms of various biological processes, such as cell signaling and gene expression.
Wirkmechanismus
Cytallene works by binding to specific proteins and enzymes, altering their structure and function. This can lead to changes in biochemical and physiological processes, which can be studied in detail using various experimental techniques. The exact mechanism of action of Cytallene is still being investigated, but it is believed to involve the formation of covalent bonds with target proteins and enzymes.
Biochemische Und Physiologische Effekte
Cytallene has a range of biochemical and physiological effects, depending on the target protein or enzyme. It has been shown to inhibit the activity of various enzymes, such as proteases and kinases, which are involved in a variety of biological processes. Cytallene can also induce changes in protein structure and function, leading to alterations in cellular signaling pathways and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cytallene in lab experiments is its specificity for certain proteins and enzymes. This allows researchers to study specific biological processes in detail, without interfering with other processes in the cell. However, the use of Cytallene can also have limitations, such as potential toxicity and off-target effects. Careful experimental design and dosage optimization are necessary to ensure accurate and reliable results.
Zukünftige Richtungen
There are many potential future directions for research on Cytallene. One area of interest is the development of new methods for synthesizing and purifying this compound, which could lead to more efficient and cost-effective production. Additionally, further investigation into the mechanism of action of Cytallene could provide insights into the structure and function of various proteins and enzymes. Finally, the development of new applications for Cytallene, such as in drug discovery or disease treatment, could have significant implications for the field of pharmacology.
Synthesemethoden
Cytallene can be synthesized using a variety of methods, including chemical synthesis and extraction from natural sources. The most common method of synthesis involves the reaction of two precursor compounds, 2,4-dinitrochlorobenzene and 2,4-dinitrophenylhydrazine, in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
114987-19-8 |
|---|---|
Produktname |
Cytallene |
Molekularformel |
C8H9N3O2 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
(1E)-1-(4-hydroxybut-2-enylidene)-4-iminopyrimidin-1-ium-2-olate |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-5,12H,6H2,(H-,9,10,13)/b2-1?,11-4+ |
InChI-Schlüssel |
WBOPPXMLTYJKEO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)C=C=CCO |
SMILES |
C1=C[N+](=CC=CCO)C(=NC1=N)[O-] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C=C=CCO |
Synonyme |
4-amino-1-(4-hydroxybuta-1,2-dienyl)pyrimidin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



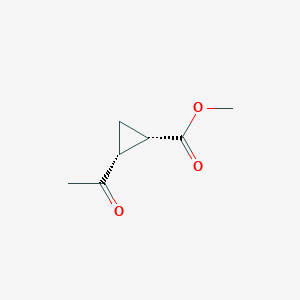
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
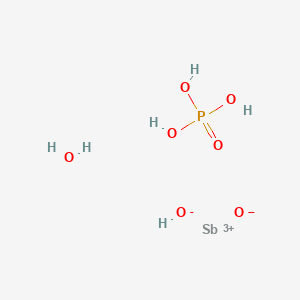
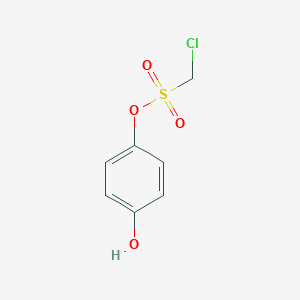
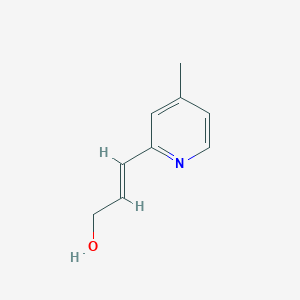

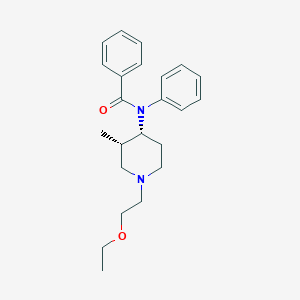
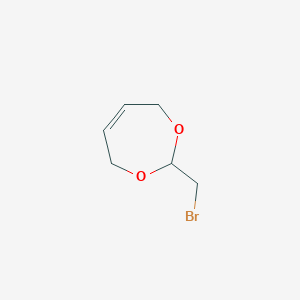
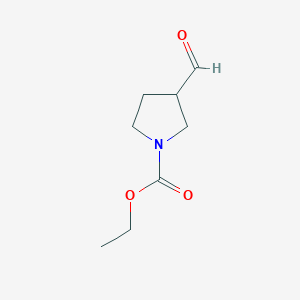
![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)
